Oleanoic acid

Description

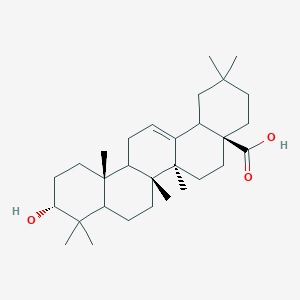

Structure

3D Structure

Properties

Molecular Formula |

C30H48O3 |

|---|---|

Molecular Weight |

456.7 g/mol |

IUPAC Name |

(4aS,6aS,6bR,10R,12aR)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C30H48O3/c1-25(2)14-16-30(24(32)33)17-15-28(6)19(20(30)18-25)8-9-22-27(5)12-11-23(31)26(3,4)21(27)10-13-29(22,28)7/h8,20-23,31H,9-18H2,1-7H3,(H,32,33)/t20?,21?,22?,23-,27+,28-,29-,30+/m1/s1 |

InChI Key |

MIJYXULNPSFWEK-LGSDIRQTSA-N |

Isomeric SMILES |

C[C@]12CC[C@H](C(C1CC[C@@]3(C2CC=C4[C@]3(CC[C@@]5(C4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C(=O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

Oleanolic Acid: A Technical Guide to Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Oleanolic acid (OA) is a naturally occurring pentacyclic triterpenoid (B12794562) that is widely distributed throughout the plant kingdom.[1][2] It can be found as a free acid or as an aglycone of triterpenoid saponins.[1][2] This compound has garnered significant scientific interest due to its diverse pharmacological activities, including hepatoprotective, anti-inflammatory, antioxidant, and anticancer effects.[3][4][5] This technical guide provides an in-depth overview of its natural sources, distribution, biosynthesis, and the experimental protocols used for its extraction and quantification, along with its influence on key cellular signaling pathways.

Natural Sources and Distribution

Oleanolic acid has been identified in at least 1,620 plant species across numerous families.[6][7] It is particularly abundant in the epicuticular waxes of leaves and fruits, where it serves as a protective barrier against pathogens and water loss.[3][8] The concentration of oleanolic acid can vary significantly depending on the plant species, the specific plant part, geographical origin, and environmental conditions.[3]

Major plant families rich in oleanolic acid include Oleaceae, Lamiaceae, Rosaceae, and Araliaceae.[3][5] Commercially, it is primarily obtained from Olea europaea (olive).[3][5] Other significant sources include medicinal herbs like Ligustrum lucidum and common culinary plants such as cloves, thyme, sage, and rosemary.[3][6] Edible sources include apples, grapes, olives, and various berries.[6][7][9]

Table 1: Quantitative Distribution of Oleanolic Acid in Various Plant Sources

| Plant Species | Family | Plant Part | Oleanolic Acid Content | Reference(s) |

| Olea europaea | Oleaceae | Leaves | 31 mg/g DW | |

| Ligustrum lucidum | Oleaceae | Fruit | 6% - 12% | [10] |

| Lantana camara | Verbenaceae | Roots | 1.23% DW | [11] |

| Gentiana olivieri | Gentianaceae | Flowers | 1.82 mg/g DW | [12] |

| Betula spp. | Betulaceae | Bark | up to 11 mg/g DW | [5] |

| Syzygium spp. | Myrtaceae | Aerial Parts | - | [1] |

| Malus domestica (Apple) | Rosaceae | Peel | Varies by cultivar | [7] |

| Satureja mutica | Lamiaceae | Aerial Parts | 18 g (yield from unspecified amount) | [6] |

| Oldenlandia corymbosa | Rubiaceae | Whole Plant | 0.012 ± 0.006% w/w | [13] |

Note: DW refers to Dry Weight. Content can vary based on extraction method and analytical technique.

Biosynthesis of Oleanolic Acid

Oleanolic acid is synthesized via the cytoplasmic acetate/mevalonate pathway.[11] The process begins with the cyclization of squalene (B77637) to form a pentacyclic scaffold. The biosynthesis starts with the formation of squalene from mevalonate.[1] Squalene is then oxidized to 2,3-oxidosqualene, which undergoes a ring formation cascade catalyzed by β-amyrin synthase to produce β-amyrin.[1][14] In the final steps, the cytochrome P450 enzyme CYP716AATR2 catalyzes a three-step oxidation of the C-28 methyl group of β-amyrin, converting it first to an alcohol, then to an aldehyde, and finally to a carboxylic acid, yielding oleanolic acid.[1][14]

Experimental Protocols

The recovery and purification of oleanolic acid are critical for research and development. The choice of method depends on factors like yield, solvent consumption, and time.[15]

Conventional methods like maceration and Soxhlet extraction are often time- and solvent-intensive.[11][15] Modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer greater efficiency.[11][15]

Protocol 1: Maceration

-

Objective: To extract oleanolic acid by soaking the plant material in a solvent.[15]

-

Methodology:

-

Grind the dried plant material to a fine powder (e.g., 40-80 mesh).[16]

-

Place the powder in a sealed container and add a suitable solvent (e.g., 95% ethanol, methanol (B129727), ethyl acetate) at a specified solid-to-liquid ratio.[6][15]

-

Allow the mixture to stand at room temperature for 24-72 hours, with occasional agitation.[15]

-

Separate the extract from the solid residue by filtration.

-

Concentrate the filtrate under reduced pressure (e.g., using a rotary evaporator) to obtain the crude extract.[15]

-

Protocol 2: Soxhlet Extraction

-

Objective: To achieve exhaustive extraction through continuous cycling of a warm solvent.[15]

-

Methodology:

-

Place the powdered plant material in a cellulose (B213188) thimble and insert it into the main chamber of the Soxhlet apparatus.[15]

-

Fill a round-bottom flask with the extraction solvent (e.g., methanol).[6]

-

Heat the solvent to its boiling point. The solvent vapor travels up a distillation arm, condenses, and drips into the thimble containing the solid.[15]

-

Once the liquid level in the chamber reaches the top of a siphon arm, the liquid and extracted compounds are siphoned back into the flask.

-

Continue this cycle until extraction is complete (typically when the solvent in the siphon tube runs clear).[15]

-

Concentrate the resulting extract to yield the crude product.

-

Protocol 3: Microwave-Assisted Extraction (MAE)

-

Objective: To use microwave energy for rapid heating and extraction, reducing time and solvent use.[11]

-

Methodology:

-

Place the powdered plant material and a solvent (e.g., a mixture of CHCl3:MeOH, 60:40, v/v) in a microwave-safe extraction vessel.[11]

-

Set the microwave power (e.g., 600 W) and extraction time (e.g., 6 minutes).[11]

-

Perform the extraction under controlled temperature (e.g., 50°C).[11]

-

After extraction is complete and the vessel has cooled, filter the contents.

-

Evaporate the solvent from the filtrate to obtain the crude extract.

-

Accurate quantification is essential for quality control and research. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most common techniques.[6][11]

Protocol 4: Quantification by HPLC

-

Objective: To separate and quantify oleanolic acid in a complex mixture with high precision and accuracy.

-

Methodology:

-

System: An HPLC system equipped with a UV detector and a reversed-phase C18 column (e.g., 250 × 4.6 mm, 5 µm particle size).[17][12]

-

Mobile Phase: A mixture of methanol and an acidic buffer is typically used. A common composition is methanol and 0.03 M phosphate (B84403) buffer (pH 2.9) in an 85:15 (v/v) ratio.[17][12]

-

Sample Preparation: Prepare a stock solution of the extract in a suitable solvent (e.g., methanol). Filter the sample through a millipore membrane before injection.[16]

-

Quantification: Prepare a calibration curve using standard solutions of oleanolic acid at known concentrations (e.g., 50-400 µg/mL).[12] Calculate the concentration in the sample by comparing its peak area to the standard curve.[12]

-

Protocol 5: Quantification by HPTLC

-

Objective: To quantify oleanolic acid using a rapid and flexible chromatographic method.

-

Methodology:

-

Mobile Phase: A mixture of non-polar and polar solvents. A common system is toluene (B28343) and methanol in a 9.4:0.6 (v/v) ratio.[6]

-

Sample Application: Apply standard solutions and sample solutions as bands on the HPTLC plate.

-

Development: Develop the plate in a chromatographic chamber saturated with the mobile phase.

-

Derivatization & Detection: After development, dry the plate and spray with a suitable reagent (e.g., sulfuric acid reagent). Heat the plate to visualize the spots.[13]

-

Quantification: Perform densitometric scanning at a specific wavelength (e.g., 545 nm).[6] The amount of oleanolic acid is calculated from the calibration curve of the standard.[13]

Modulation of Cellular Signaling Pathways

Oleanolic acid exerts its pharmacological effects by modulating multiple intracellular signaling cascades.[4][18] Its anticancer and anti-inflammatory activities are often attributed to its ability to interfere with key pathways involved in cell survival, proliferation, and apoptosis.

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth and survival, and its deregulation is common in cancer. Oleanolic acid has been shown to inhibit this pathway in a dose-dependent manner.[19] It reduces the phosphorylation of PI3K and its downstream target Akt, which in turn leads to the inhibition of mTOR and its subsequent effectors, ultimately suppressing cell proliferation and inducing apoptosis.[19]

References

- 1. Oleanolic acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Oleanolic Acid and Its Derivatives: Biological Activities and Therapeutic Potential in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oleanolic Acid Alters Multiple Cell Signaling Pathways: Implication in Cancer Prevention and Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. hrpub.org [hrpub.org]

- 7. Oleanolic Acid: A Promising Antioxidant—Sources, Mechanisms of Action, Therapeutic Potential, and Enhancement of Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ursolic and Oleanolic Acids: Plant Metabolites with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tmrjournals.com [tmrjournals.com]

- 10. Oleanolic acid: a comprehensive analysis of the research and application of pentacyclic triterpenoid natural active ingredients - FocusHerb [focusherb.com]

- 11. Oleanolic Acid: Extraction, Characterization and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jbclinpharm.org [jbclinpharm.org]

- 13. akjournals.com [akjournals.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. CN1552722A - Method for extracting and separating oleanolic acid - Google Patents [patents.google.com]

- 17. Quantification of Oleanolic acid in the flower of Gentiana olivieri Griseb. by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Oleanolic Acid Alters Multiple Cell Signaling Pathways: Implication in Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Oleanolic Acid: A Technical Guide for Researchers

Introduction: Oleanolic acid (OA) is a naturally occurring pentacyclic triterpenoid (B12794562) widely distributed throughout the plant kingdom. It serves as a crucial defensive compound for plants and is a precursor to a diverse array of bioactive saponins. For researchers in pharmacology and drug development, oleanolic acid and its derivatives are of significant interest due to their broad spectrum of therapeutic properties, including anti-inflammatory, anti-tumor, hepatoprotective, and anti-diabetic effects. Understanding its biosynthesis is paramount for harnessing its potential through metabolic engineering and synthetic biology approaches. This guide provides an in-depth overview of the oleanolic acid biosynthetic pathway in plants, detailing the core enzymatic steps, regulatory mechanisms, quantitative production data, and key experimental protocols.

The Core Biosynthetic Pathway of Oleanolic Acid

The synthesis of oleanolic acid is a multi-step process that begins with precursors from central carbon metabolism and proceeds through the isoprenoid pathway. The pathway can be broadly divided into three main stages: the formation of the isoprene (B109036) unit, the assembly of the linear triterpene precursor squalene (B77637), and the cyclization and subsequent oxidation of the pentacyclic scaffold.

Stage 1: Formation of Isoprenoid Precursors

The journey begins with the synthesis of the fundamental C5 building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). Plants utilize two distinct pathways for this purpose:

-

The Mevalonate (MVA) Pathway: Occurring in the cytoplasm, this pathway starts with acetyl-CoA and is a primary source of precursors for sterols and cytosolic triterpenoids.

-

The Methylerythritol Phosphate (MEP) Pathway: Located in the plastids, this pathway begins with pyruvate (B1213749) and glyceraldehyde-3-phosphate and primarily supplies precursors for plastidial isoprenoids like carotenoids and chlorophylls.

While both pathways produce IPP and DMAPP, the MVA pathway is considered the principal contributor to oleanolic acid biosynthesis.

Stage 2: Synthesis of 2,3-Oxidosqualene (B107256)

IPP and DMAPP are condensed to form geranyl pyrophosphate (GPP, C10) and subsequently farnesyl pyrophosphate (FPP, C15). Two molecules of FPP are then joined in a head-to-head condensation reaction catalyzed by squalene synthase (SQS) to form the C30 linear triterpene, squalene.

This linear hydrocarbon is then activated for cyclization in a critical epoxidation step. Squalene epoxidase (SQE) catalyzes the NADPH-dependent oxidation of squalene to form (3S)-2,3-epoxysqualene, more commonly known as 2,3-oxidosqualene. This molecule represents a major branch point in isoprenoid metabolism, serving as the universal precursor for the synthesis of all sterols and triterpenoids in plants, fungi, and animals.[1]

Stage 3: Cyclization and Oxidation to Oleanolic Acid

The final stage involves the intricate cyclization of the linear 2,3-oxidosqualene and subsequent functional group modifications.

-

Cyclization to β-amyrin: The enzyme β-amyrin synthase (bAS) , a member of the oxidosqualene cyclase (OSC) family, catalyzes the protonation-initiated cyclization of 2,3-oxidosqualene into the pentacyclic oleanane (B1240867) skeleton, forming β-amyrin.[2] This reaction is a remarkable feat of enzymatic control, generating multiple rings and stereocenters in a single, concerted step.

-

Three-Step Oxidation at C-28: The final conversion of β-amyrin to oleanolic acid is performed by a multifunctional cytochrome P450 monooxygenase. Enzymes from the CYP716A subfamily , such as CYP716A12 from Medicago truncatula, are responsible for this transformation.[3][4] The enzyme catalyzes three successive oxidation reactions at the C-28 methyl group of the β-amyrin backbone:

-

Hydroxylation: β-amyrin is first hydroxylated to form erythrodiol.

-

Oxidation to Aldehyde: Erythrodiol is then oxidized to oleanolic aldehyde.

-

Oxidation to Carboxylic Acid: Finally, oleanolic aldehyde is oxidized to form the terminal product, oleanolic acid.

-

The entire pathway, from the central precursor acetyl-CoA to oleanolic acid, is a testament to the elegant and efficient metabolic machinery within plants.

Regulation of Oleanolic Acid Biosynthesis

The production of oleanolic acid is tightly regulated in response to developmental cues and environmental stresses, such as pathogen attack or wounding. The primary mechanism for this regulation is the transcriptional control of the pathway's key enzyme-encoding genes. The jasmonate signaling pathway is a well-characterized regulator of triterpenoid biosynthesis.

Upon perception of a stress signal, jasmonic acid (JA) is synthesized and converted to its bioactive form, jasmonoyl-isoleucine (JA-Ile). JA-Ile acts as a molecular glue, promoting the interaction between the F-box protein COI1 (CORONATINE INSENSITIVE 1) and JAZ (JASMONATE ZIM-DOMAIN) repressor proteins. This interaction targets JAZ proteins for ubiquitination and subsequent degradation by the 26S proteasome.

The degradation of JAZ repressors liberates transcription factors (TFs) that they normally hold inactive. Key activators, such as MYC2 (a bHLH transcription factor) and various MYB TFs, are then free to bind to cis-regulatory elements in the promoters of triterpenoid biosynthesis genes, including β-amyrin synthase (bAS) and CYP716A family members. This binding initiates the transcription of these genes, leading to increased enzyme production and a subsequent surge in oleanolic acid synthesis.

Quantitative Data on Oleanolic Acid Production

The concentration of oleanolic acid varies significantly among different plant species, tissues, and developmental stages.[5][6] Furthermore, advancements in metabolic engineering and biotechnology have enabled the production of oleanolic acid in microbial hosts and plant tissue cultures, with yields that can surpass those from natural plant sources.[7][8] While specific enzyme kinetic parameters like Km and kcat for β-amyrin synthase and CYP716A oxidases are not consistently reported and depend heavily on experimental conditions, production yields provide valuable comparative data.

Table 1: Oleanolic Acid Content in Various Plant Species

| Plant Species | Family | Plant Part | Oleanolic Acid Content (mg/g DW) | Reference |

| Olea europaea (Olive) | Oleaceae | Leaves | 31.0 | [6] |

| Olea europaea (Olive) | Oleaceae | Bark | 9.8 | [6] |

| Betula alba (White Birch) | Betulaceae | Bark | 11.0 | [6] |

| Salvia officinalis (Sage) | Lamiaceae | Herbs | 6.7 | [6] |

| Thymus vulgaris (Thyme) | Lamiaceae | Herbs | 3.7 | [6] |

| Ocimum gratissimum (Clove Basil) | Lamiaceae | Leaf | 1.41 | [9] |

| Lantana camara | Verbenaceae | Roots | 9.0 (% w/w of crude drug) | [10] |

| Silphium trifoliatum | Asteraceae | Leaves | 22.0 | [6] |

DW = Dry Weight

Table 2: Oleanolic Acid Production in Engineered and In Vitro Systems

| Production System | Organism/Cell Line | Culture Conditions/Modifications | Yield | Reference |

| Cell Suspension Culture | Uncaria tomentosa | Increased sucrose (B13894) (20 to 50 g/L) | 129 µg/g to 553 µg/g DW | [8] |

| Cell Suspension Culture | Calendula officinalis | Elicitation with 100 µM Jasmonic Acid | 0.84 mg/g DW (9.4-fold increase) | [8] |

| Rhizogenic Callus | Salvia scabiosifolia | Liquid suspension culture | 829.14 µg/g DW | [11] |

| Callus Culture | Salvia tomentosa | Optimized auxins/cytokinins | >1000 µg/g DW | [7] |

| Engineered Yeast | Saccharomyces cerevisiae | Heterologous expression & optimization | Up to 4.07 g/L | [8] |

Experimental Protocols

Characterizing the oleanolic acid pathway relies on key methodologies in molecular biology, biochemistry, and analytical chemistry. Below are representative protocols for the heterologous expression of pathway enzymes in yeast and the analysis of triterpenoid products by Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol: Heterologous Expression of Pathway Enzymes in S. cerevisiae

This protocol describes the functional characterization of a candidate β-amyrin synthase (bAS) and a CYP716A enzyme by co-expression in yeast.

1. Yeast Strain and Vectors:

- Strain: Saccharomyces cerevisiae strain WAT11 or a similar strain engineered for enhanced precursor supply.

- Vectors: Use a dual-expression vector (e.g., pESC series) allowing for the simultaneous expression of two genes under different inducible promoters (e.g., GAL1 and GAL10).

2. Gene Cloning:

- Amplify the full-length coding sequences of the candidate bAS and CYP716A genes from plant cDNA using high-fidelity DNA polymerase.

- Incorporate appropriate restriction sites at the ends of the primers for directional cloning into the expression vector.

- Clone bAS into the first multiple cloning site (MCS1) and CYP716A into the second (MCS2) of the dual-expression vector. A separate vector containing a cytochrome P450 reductase (CPR) from a plant like Arabidopsis thaliana is often co-transformed to ensure sufficient electron transfer to the CYP716A enzyme.

- Verify the sequence of the final construct.

3. Yeast Transformation:

- Transform the expression construct(s) into the yeast host strain using the lithium acetate (B1210297)/polyethylene glycol (LiAc/PEG) method.

- Plate the transformed cells onto selective synthetic complete (SC) dropout medium (e.g., SC-Ura-His) to select for successful transformants.

- Incubate at 30°C for 2-3 days until colonies appear.

4. Protein Expression and Culture:

- Inoculate a single colony into 5 mL of selective liquid medium containing 2% glucose and grow overnight at 30°C with shaking (200 rpm).

- Use the overnight culture to inoculate 50 mL of selective medium containing 2% raffinose (B1225341) to an OD600 of ~0.2. Grow until the culture reaches the mid-log phase (OD600 ≈ 0.8).

- Induce protein expression by adding galactose to a final concentration of 2%.

- Continue to culture for an additional 48-72 hours at 30°C.

5. Metabolite Extraction:

- Harvest the yeast cells by centrifugation (e.g., 3,000 x g for 10 min).

- Perform an alkaline hydrolysis to release triterpenoids from potential conjugates: Resuspend the cell pellet in 10% KOH in methanol (B129727) and heat at 80°C for 1 hour.

- Allow the mixture to cool, then add an equal volume of water.

- Extract the triterpenoids three times with an equal volume of n-hexane or ethyl acetate.

- Pool the organic phases, dry over anhydrous sodium sulfate (B86663) (Na2SO4), and evaporate to dryness under a stream of nitrogen gas.

6. Analysis:

- Resuspend the dried extract in a known volume of ethyl acetate for GC-MS analysis (see Protocol 4.2).

Protocol: GC-MS Analysis of Oleanolic Acid

Due to their low volatility, triterpenoids like oleanolic acid require chemical derivatization prior to GC-MS analysis. This protocol outlines the silylation of the hydroxyl and carboxylic acid groups.

1. Derivatization:

- Place the dried extract (from Protocol 4.1 or a plant extract) in a 2 mL GC vial. Ensure the sample is completely dry.

- Add 50 µL of anhydrous pyridine (B92270) to dissolve the sample.

- Add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

- Cap the vial tightly and heat at 70°C for 30-60 minutes.

- Allow the vial to cool to room temperature before analysis.

2. GC-MS Instrumentation and Conditions:

- Gas Chromatograph: Agilent GC or equivalent.

- Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

- Carrier Gas: Helium at a constant flow rate of ~1.0 mL/min.

- Injector: Splitless mode, temperature set to 280-300°C.

- Oven Temperature Program:

- Initial temperature: 150°C, hold for 2 min.

- Ramp 1: Increase to 250°C at a rate of 15°C/min.

- Ramp 2: Increase to 300°C at a rate of 5°C/min.

- Hold at 300°C for 10-15 min.

- Mass Spectrometer:

- Ion Source: Electron Impact (EI) at 70 eV.

- Source Temperature: 230°C.

- Quadrupole Temperature: 150°C.

- Acquisition Mode: Full scan mode (e.g., m/z 50-650).

3. Data Analysis:

- Identify the trimethylsilyl (B98337) (TMS)-derivatized oleanolic acid peak by comparing its retention time and mass spectrum to that of an authentic standard derivatized in the same manner.

- The mass spectrum of derivatized oleanolic acid will show a characteristic molecular ion and fragmentation pattern.

- Quantify the compound by generating a calibration curve using known concentrations of the authentic standard.

Conclusion

The biosynthesis of oleanolic acid is a complex but well-defined metabolic pathway, central to the chemical defense systems of many plants. The elucidation of its core enzymes, particularly β-amyrin synthase and the CYP716A family of oxidases, has opened the door to metabolic engineering strategies aimed at overproducing this valuable compound. The regulation of the pathway, primarily through the jasmonate signaling cascade, provides key targets for manipulating its expression. For researchers in drug discovery and natural product chemistry, a thorough understanding of this pathway, combined with robust analytical and molecular techniques, is essential for exploring the vast therapeutic potential of oleanolic acid and its countless derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Beta-amyrin synthase - Wikipedia [en.wikipedia.org]

- 3. pnas.org [pnas.org]

- 4. Identification of key amino acid residues toward improving the catalytic activity and substrate specificity of plant-derived cytochrome P450 monooxygenases CYP716A subfamily enzyme for triterpenoid production in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oleanolic Acid and Its Derivatives: Biological Activities and Therapeutic Potential in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ursolic and Oleanolic Acids: Plant Metabolites with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. rroij.com [rroij.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Oleanolic Acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

**Abstract

Oleanolic acid (OA) is a naturally occurring pentacyclic triterpenoid (B12794562) that has garnered significant scientific attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, hepatoprotective, and anti-tumor effects.[1][2][3][4] Found widely in the plant kingdom, it exists as a free acid or as an aglycone of triterpenoid saponins.[1][2][3] This technical guide provides a comprehensive overview of the core physical and chemical properties of oleanolic acid, detailed experimental methodologies for their determination, and a visualization of its key signaling pathways to support further research and drug development endeavors.

Chemical Identity and Structure

Oleanolic acid is a pentacyclic triterpenoid of the β-amyrin class, characterized by a hydroxyl group at the C-3 position, a carboxylic acid function at C-28, and a double bond between C-12 and C-13 within its oleanane (B1240867) skeleton.[2][5]

Table 1: General and Chemical Identification of Oleanolic Acid

| Property | Value | Source(s) |

| IUPAC Name | (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | [2][5] |

| Systematic IUPAC Name | 3β-Hydroxyolean-12-en-28-oic acid | [1] |

| CAS Number | 508-02-1 | [5][6][7][8] |

| Chemical Formula | C₃₀H₄₈O₃ | [3][5][6][9] |

| Molecular Weight | 456.7 g/mol | [3][5][6][10] |

| Synonyms | Oleanic acid, Caryophyllin, Astrantiagenin C, Giganteumgenin C, Virgaureagenin B | [2][5][7] |

Physicochemical Properties

The physicochemical properties of oleanolic acid are crucial for its formulation, delivery, and biological activity. It is a crystalline solid that is hydrophobic in nature.[10]

Table 2: Physical and Chemical Properties of Oleanolic Acid

| Property | Value | Source(s) |

| Appearance | White to light yellow crystalline solid | [1][9] |

| Melting Point | >300 °C; typically in the range of 306-313 °C, with some sources citing 310 °C | [1][5][10] |

| Boiling Point | 553-554 °C at 760 mmHg (Predicted) | [10][11] |

| pKa | 2.52 (at 25°C) | [8][9] |

| Solubility in Water | Practically insoluble (1.748 µg/L) | [10] |

| Solubility in Organic Solvents | Soluble in ethanol, DMSO, dimethylformamide (DMF), methanol, acetone, diethyl ether, and chloroform. | [8][9][10][12] |

| - DMF: ~30 mg/mL | [7][12] | |

| - Ethanol: ~5 mg/mL | [7][12] | |

| - DMSO: ~3 mg/mL (can be increased with warming) | [7][12][13] | |

| Optical Rotation | [α]D²⁰ +83.3° (c = 0.6 in chloroform) | [8][9] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and identification of oleanolic acid.

Table 3: Spectroscopic Data for Oleanolic Acid

| Technique | Key Data Points | Source(s) |

| UV-Vis Spectroscopy | Maximum absorbance (λmax) around 210 nm in a chloroform:methanol mixture. | [10] |

| ¹H-NMR Spectroscopy | - Characteristic olefinic proton at δ 5.43 (1H, brs, H-12) indicative of the C12-C13 double bond. | [10] |

| - Methine proton at δ 3.37 (1H, t, J = 8.2 Hz, 3α-H) corresponding to the hydroxyl group at C-3. | [10] | |

| - Several tertiary methyl groups observed between δ 0.81 and 1.20. | [10] | |

| ¹³C-NMR Spectroscopy | - Oxygenated carbon signal at δ 79.92 (C-3). | [10] |

| - Signals for the tri-substituted double bond at δ 124.22 (C-12) and 146.47 (C-13). | [10] | |

| - Carboxyl group signal at δ 181.86 (C-28). | [10] |

Experimental Protocols

Detailed methodologies are essential for the accurate determination of the physicochemical properties of oleanolic acid.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

This protocol is based on the methodology described by Albi et al. (2001).[10]

-

Sample Preparation: A small amount of pure oleanolic acid is accurately weighed and hermetically sealed in an aluminum capsule.

-

Instrument Calibration: The DSC instrument is calibrated for temperature and heat flow using a standard with a known melting point and enthalpy of fusion, such as Indium (Tm = 156.6 °C; ΔHf = 28.45 J/g).[10]

-

Thermal Analysis: The sample is subjected to a controlled temperature program. A typical program involves heating from a baseline temperature (e.g., 60 °C) to a final temperature (e.g., 320 °C) at a constant heating rate (e.g., 40 °C/min).[10]

-

Data Analysis: The thermogram is analyzed to identify the endothermic peak corresponding to the melting of oleanolic acid. The onset or peak temperature of this endotherm is reported as the melting point.

Caption: Workflow for Melting Point Determination by DSC.

Solubility Measurement by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for quantifying the solubility of oleanolic acid in various solvents.[14][15]

-

Equilibrium Establishment: An excess amount of oleanolic acid is added to a known volume of the desired solvent in a sealed vial. The resulting suspension is agitated in a constant temperature bath for a sufficient time (e.g., 48 hours) to ensure equilibrium is reached.[15]

-

Sample Preparation: After reaching equilibrium, the suspension is allowed to settle. The supernatant is carefully withdrawn and filtered through a 0.45 μm membrane filter to remove any undissolved solid particles.[15]

-

HPLC Analysis:

-

Mobile Phase: A typical mobile phase consists of a mixture of methanol, water, and phosphoric acid (e.g., 95:5:0.01 v/v/v).[14]

-

Column: A C18 reverse-phase column (e.g., Sepax HP-C18, 5 μm, 4.6 mm × 150 mm) is commonly used.[14]

-

Detection: The eluent is monitored at a wavelength of 210 nm.[14]

-

Quantification: A calibration curve is generated using standard solutions of oleanolic acid of known concentrations. The concentration of oleanolic acid in the filtered supernatant is determined by comparing its peak area to the calibration curve.

-

-

Solubility Calculation: The solubility is expressed as the mass of oleanolic acid per volume of solvent (e.g., mg/mL).

Caption: Protocol for Solubility Measurement by HPLC.

Key Signaling Pathways

Oleanolic acid exerts its biological effects by modulating several critical intracellular signaling pathways. Understanding these interactions is vital for drug development.

Nrf2-Mediated Antioxidant Response

Oleanolic acid is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a primary regulator of cellular antioxidant responses.[16][17] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Oleanolic acid can induce the nuclear translocation of Nrf2, leading to the transcription of antioxidant and cytoprotective genes.[17][18]

Caption: Oleanolic Acid Activation of the Nrf2 Pathway.

Modulation of Inflammatory Pathways

Oleanolic acid exhibits potent anti-inflammatory properties by inhibiting key pro-inflammatory signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[19][20][21] It can suppress the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines like TNF-α and interleukins.[19]

Caption: Oleanolic Acid Inhibition of Inflammatory Pathways.

Crosstalk between Nrf2 and NF-κB Pathways

There is significant crosstalk between the Nrf2 and NF-κB pathways, which are often mutually inhibitory.[22] Activation of Nrf2 by oleanolic acid can lead to the suppression of NF-κB signaling, contributing to its anti-inflammatory effects. This interplay is a critical aspect of its mechanism of action.

Caption: Crosstalk between Nrf2 and NF-κB Pathways.

PI3K/Akt/mTOR Signaling Pathway

Oleanolic acid has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[23][24] Dysregulation of this pathway is implicated in various diseases, including cancer. By inhibiting this pathway, oleanolic acid can induce apoptosis and suppress tumor growth.[23]

Caption: Inhibition of PI3K/Akt/mTOR Pathway.

References

- 1. Oleanolic acid - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Oleanolic Acid and Its Derivatives: Biological Activities and Therapeutic Potential in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Oleanolic Acid | C30H48O3 | CID 10494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Oleanolic Acid [drugfuture.com]

- 9. Oleanolic acid CAS#: 508-02-1 [m.chemicalbook.com]

- 10. Oleanolic Acid: Extraction, Characterization and Biological Activity | MDPI [mdpi.com]

- 11. CAS Common Chemistry [commonchemistry.cas.org]

- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 13. selleckchem.com [selleckchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

- 17. Oleanolic Acid Activates Nrf2 and Protects from Acetaminophen Hepatotoxicity via Nrf2-Dependent and Nrf2-independent Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. What is the mechanism of Oleanolic Acid? [synapse.patsnap.com]

- 20. Advances on the Anti-Inflammatory Activity of Oleanolic Acid and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Oleanolic acid regulates NF-κB signaling by suppressing MafK expression in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Oleanolic Acid Alters Multiple Cell Signaling Pathways: Implication in Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Oleanolic Acid Slows Down Aging Through IGF-1 Affecting the PI3K/AKT/mTOR Signaling Pathway [mdpi.com]

Oleanolic acid and its isomer ursolic acid differences

An In-depth Technical Guide on the Core Differences Between Oleanolic Acid and its Isomer Ursolic Acid

Executive Summary

Oleanolic acid (OA) and its isomer ursolic acid (UA) are pentacyclic triterpenoids ubiquitously found throughout the plant kingdom.[1][2] While structurally similar, differing only by the position of a single methyl group, this subtle variation imparts distinct physicochemical properties and pharmacological activities.[3][4] Both compounds exhibit potent anti-inflammatory, hepatoprotective, neuroprotective, and anti-cancer properties.[1][5][6] However, key differences in their mechanisms of action, particularly concerning metabolic regulation and cytotoxicity, present unique therapeutic opportunities. Ursolic acid is notably recognized for its ability to promote muscle growth and increase brown fat, while oleanolic acid is a potent activator of the AMPK signaling pathway, a central regulator of cellular energy homeostasis.[7][8] This guide provides a detailed comparative analysis of their properties, biological activities, and underlying molecular mechanisms to aid researchers in their exploration of these promising natural compounds.

Physicochemical and Structural Differences

Oleanolic acid and ursolic acid are structural isomers, sharing the same molecular formula and weight. The key structural distinction lies in the location of a methyl group on the E-ring of the pentacyclic structure. In oleanolic acid (an oleanane-type triterpenoid), the methyl groups are positioned at C-20. In ursolic acid (an ursane-type triterpenoid), one of these methyl groups is shifted to C-19.[3][4][9] This minor structural variance influences their crystalline structure and subsequent physicochemical properties, including solubility. Both are classified as Class IV compounds under the Biopharmaceutical Classification System due to their low aqueous solubility and poor intestinal permeability.[5]

Table 1: Comparative Physicochemical Properties

| Property | Oleanolic Acid | Ursolic Acid | Reference(s) |

| Molecular Formula | C₃₀H₄₈O₃ | C₃₀H₄₈O₃ | [10] |

| Molecular Weight | 456.7 g/mol | 456.7 g/mol | - |

| IUPAC Name | (3β)-3-hydroxyolean-12-en-28-oic acid | (3β)-3-hydroxyurs-12-en-28-oic acid | [9] |

| Type | β-amyrin skeleton | α-amyrin skeleton | [9] |

| Solubility | Low aqueous solubility; soluble in solvents like ethanol, methanol (B129727), acetone, and ethyl acetate. | Low aqueous solubility; soluble in solvents like ethanol, methanol, acetone, and ethyl acetate. | [10][11][12][13] |

Comparative Biological and Pharmacological Activities

While there is significant overlap in the pharmacological effects of OA and UA, their potency and specific applications can differ. Both have been extensively studied for their anti-cancer, anti-inflammatory, hepatoprotective, and neuroprotective activities.[1][14]

Anti-Cancer Activity

Both oleanolic and ursolic acid demonstrate significant cytotoxic activity against a wide range of cancer cell lines.[15] They induce apoptosis and cell cycle arrest through the modulation of multiple signaling pathways.[3][16] However, comparative studies frequently indicate that ursolic acid possesses more potent cytotoxic effects.[4][15][17] For example, in a study on human colon carcinoma HCT15 cells, ursolic acid demonstrated significantly stronger inhibitory effects than oleanolic acid.[4]

Table 2: Comparative Cytotoxicity (IC₅₀ Values) in Various Cancer Cell Lines

| Cell Line | Cancer Type | Oleanolic Acid (OA) IC₅₀ | Ursolic Acid (UA) IC₅₀ | Reference(s) |

| HCT15 | Human Colon Carcinoma | 60 µmol/L | 30 µmol/L | [15] |

| MCF-7 | Breast Cancer | 132.29 µg/mL | 16.67 ± 1.10 µM | [15] |

| A375 | Melanoma | Less cytotoxic than UA | More cytotoxic than OA | [15] |

| HepG2, Hep3B, Huh7 | Human Liver Cancer | Induce apoptosis at 2, 4, 8 µmol/L | Induce apoptosis at 2, 4, 8 µmol/L | [16] |

Metabolic Regulation: A Key Point of Divergence

The most distinct differences between OA and UA are observed in their effects on metabolic pathways.

Ursolic Acid: Muscle Growth and Fat Metabolism Ursolic acid has garnered significant attention for its anabolic and anti-catabolic effects on skeletal muscle. It has been shown to increase skeletal muscle mass, enhance exercise capacity, and reduce muscle atrophy.[8][18][19] The mechanism involves enhancing insulin/IGF-1 signaling and inhibiting the expression of genes associated with muscle breakdown, such as MuRF1 and MAFbx.[19][20] Furthermore, UA promotes the browning of white adipose tissue, increasing energy expenditure and offering protection against diet-induced obesity, glucose intolerance, and fatty liver disease.[8]

Oleanolic Acid: AMPK Activation Oleanolic acid is a potent activator of AMP-activated protein kinase (AMPK), a master regulator of cellular energy metabolism.[7][21] Activation of AMPK by OA leads to the inhibition of key anabolic processes, including lipogenesis and protein synthesis, in cancer cells.[7] This metabolic interference is a crucial component of its tumor-suppressor activity.[7][21] This mechanism also contributes to its beneficial effects against metabolic syndrome.[22][23]

Hepatoprotective Effects

Both isomers are well-recognized for their hepatoprotective properties against chemically induced liver injury.[1][24] Oleanolic acid has been marketed in China as an oral drug for liver disorders.[1] They have been shown to protect against liver damage from antitubercular drugs by reducing steatosis and lowering elevated liver enzymes like AST and ALT.[6][25][26] The mechanism of hepatoprotection may involve inhibiting toxicant activation and enhancing the body's antioxidant defense systems.[1]

Anti-inflammatory and Neuroprotective Effects

OA and UA both possess significant anti-inflammatory and neuroprotective capabilities.[1][27] Their anti-inflammatory action can be pro- or anti-inflammatory depending on the context, and includes the stimulation of IFN-γ and upregulation of iNOS and TNF-α.[28] They are also considered potential therapeutic agents for neurodegenerative diseases, with studies demonstrating their ability to modulate inflammation and cell death-related pathways in the brain.[5][29][30]

Mechanisms of Action and Signaling Pathways

The distinct biological activities of OA and UA stem from their differential modulation of key cellular signaling pathways.

Oleanolic Acid and the AMPK Pathway

Oleanolic acid exerts significant anti-cancer and metabolic regulatory effects by activating the AMPK signaling pathway.[7][31] Once activated, AMPK phosphorylates downstream targets to switch off ATP-consuming anabolic pathways and switch on ATP-producing catabolic pathways. In cancer cells, OA-induced AMPK activation leads to the inhibition of mTOR, a central regulator of cell growth, and subsequent suppression of protein synthesis, lipogenesis, and aerobic glycolysis, ultimately leading to cell cycle arrest and apoptosis.[7][21][31]

Ursolic Acid and the mTORC1 Pathway

Ursolic acid negatively regulates the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway, which is crucial for muscle protein synthesis.[32][33] Unlike typical mTORC1 inhibition mechanisms that involve upstream regulators like Akt, UA acts downstream.[32][34] It prevents the recruitment and localization of mTOR to the lysosomal surface, a critical step for its activation by amino acids like leucine.[33] This is achieved by suppressing the binding of RagB to Raptor, a key component of the mTORC1 complex.[32][34] This unique mechanism of action contributes to its effects on muscle metabolism.

Analytical Differentiation and Experimental Protocols

The structural similarity of OA and UA presents a challenge for their separation and quantification. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.[35]

Experimental Protocol: HPLC Separation

A precise and accurate separation of oleanolic acid and ursolic acid can be achieved using a reversed-phase HPLC method. The following is a representative protocol synthesized from established methodologies.[36][37][38]

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 column (e.g., Kromasil C18, 150 × 4.6 mm, 10 µm).[36] A PAH (polycyclic aromatic hydrocarbons) polymeric C18 bonded phase column can achieve superior resolution.[37]

-

Mobile Phase: A mixture of an organic solvent and an acidic aqueous buffer is typically used. An optimized mobile phase could be a mixture of methanol and 0.03 M phosphate (B84403) buffer (pH = 3) in a 90:10 v/v ratio.[36] Acetonitrile/water mixtures are also common.[37]

-

Detection: UV detection at approximately 210-214 nm.[36][39]

-

Column Temperature: Maintained at approximately 23-25°C.[37]

-

Quantification: Carried out by comparing the peak areas of the samples with those of certified reference standards for oleanolic acid and ursolic acid.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The comparative cytotoxicity of OA and UA is commonly assessed using colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]

-

Cell Culture: Cancer cell lines (e.g., HCT15, MCF-7) are cultured in an appropriate medium and seeded into 96-well plates at a specific density.

-

Treatment: After allowing cells to adhere, the medium is replaced with fresh medium containing various concentrations of oleanolic acid or ursolic acid (and a vehicle control, e.g., DMSO). Cells are incubated for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution is added to each well and incubated for several hours, allowing viable cells with active mitochondrial dehydrogenases to convert the yellow MTT into a purple formazan (B1609692) precipitate.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., ~570 nm).

-

Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is then calculated.

Conclusion and Future Outlook

Oleanolic acid and ursolic acid, while nearly identical in structure, exhibit crucial differences in their biological activities that are of high interest to the scientific and drug development communities. Ursolic acid's unique ability to modulate skeletal muscle mass and promote brown fat presents a promising avenue for therapies targeting sarcopenia, obesity, and metabolic syndrome.[8][18] In contrast, oleanolic acid's potent activation of the AMPK pathway provides a distinct mechanism for its anti-cancer and metabolic regulatory effects.[7] Both isomers remain powerful candidates for development as hepatoprotective, anti-inflammatory, and neuroprotective agents.[1] Future research should focus on in vivo studies and clinical trials to fully elucidate their therapeutic potential, as well as on the development of novel derivatives and delivery systems to overcome their inherent limitations of poor solubility and bioavailability.[40] A thorough understanding of their divergent mechanisms is critical for harnessing their full therapeutic potential.

References

- 1. Pharmacology of oleanolic acid and ursolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antimicrobial Activity of Oleanolic and Ursolic Acids: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oleanolic Acid Alters Multiple Cell Signaling Pathways: Implication in Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of ursolic acid and oleanolic acid on human colon carcinoma cell line HCT15 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ursolic and Oleanolic Acids: Plant Metabolites with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hepatoprotective properties of oleanolic and ursolic acids in antitubercular drug-induced liver damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Oleanolic acid induces metabolic adaptation in cancer cells by activating the AMP-activated protein kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ursolic Acid Increases Skeletal Muscle and Brown Fat and Decreases Diet-Induced Obesity, Glucose Intolerance and Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. frontiersin.org [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Ursolic and Oleanolic Acids: Plant Metabolites with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Oleanolic acid and ursolic acid induce apoptosis in four human liver cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effects of oleanolic acid and ursolic acid on inhibiting tumor growth and enhancing the recovery of hematopoietic system postirradiation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mrsupplement.com.au [mrsupplement.com.au]

- 19. ast-ss.com [ast-ss.com]

- 20. Effects of ursolic acid on muscle mass and bone microstructure in rats with casting-induced muscle atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. 3-Acetyl-oleanolic acid ameliorates non-alcoholic fatty liver disease in high fat diet-treated rats by activating AMPK-related pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 23. 3-Acetyl-oleanolic acid ameliorates non-alcoholic fatty liver disease in high fat diet-treated rats by activating AMPK-related pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. journals.muhn.edu.cn [journals.muhn.edu.cn]

- 26. Hepatoprotective Effect of the Ursolic Acid-Oleanolic Acid Mixture Administered Intragastrically in Mice with Liver Damage Induced by Anti-TB Drugs - Article (Preprint v1) by María Adelina Jiménez-Arellanes | Qeios [qeios.com]

- 27. tandfonline.com [tandfonline.com]

- 28. Macrophage Activation by Ursolic and Oleanolic Acids during Mycobacterial Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 29. [PDF] Ursolic and Oleanolic Acids: Plant Metabolites with Neuroprotective Potential | Semantic Scholar [semanticscholar.org]

- 30. preprints.org [preprints.org]

- 31. Oleanolic Acid Induces Autophagy and Apoptosis via the AMPK-mTOR Signaling Pathway in Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Ursolic acid inhibits leucine-stimulated mTORC1 signaling by suppressing mTOR localization to lysosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Ursolic Acid Inhibits Leucine-Stimulated mTORC1 Signaling by Suppressing mTOR Localization to Lysosome | PLOS One [journals.plos.org]

- 34. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 35. jfda-online.com [jfda-online.com]

- 36. Determination of oleanolic acid and ursolic acid contents in Ziziphora clinopodioides Lam. by HPLC method - PMC [pmc.ncbi.nlm.nih.gov]

- 37. Determination of oleanolic acid and ursolic acid in Chinese medicinal plants using HPLC with PAH polymeric C18 - PMC [pmc.ncbi.nlm.nih.gov]

- 38. phcog.com [phcog.com]

- 39. researchgate.net [researchgate.net]

- 40. An Update on Pentacyclic Triterpenoids Ursolic and Oleanolic Acids and Related Derivatives as Anticancer Candidates [mdpi.com]

The Multifaceted Biological Activities of Oleanolic Acid Glycosides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleanolic acid, a pentacyclic triterpenoid (B12794562) ubiquitously found in the plant kingdom, has long been recognized for its diverse pharmacological properties.[1] Often present in plants as glycosides, where it is attached to one or more sugar moieties, these natural compounds have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antidiabetic, and hepatoprotective effects.[1][2] The glycosylation of oleanolic acid can significantly alter its solubility, bioavailability, and biological efficacy, making its glycosides promising candidates for therapeutic development.[3] This technical guide provides an in-depth overview of the biological activities of oleanolic acid glycosides, summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways to support further research and drug discovery.

Anticancer Activity

Oleanolic acid glycosides have emerged as potent cytotoxic agents against a variety of cancer cell lines. Their anticancer effects are primarily mediated through the induction of apoptosis, or programmed cell death, a critical process for eliminating malignant cells.

Quantitative Data: Cytotoxicity of Oleanolic Acid Glycosides

The cytotoxic potential of several oleanolic acid glycosides has been quantified using the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.

| Oleanolic Acid Glycoside | Cancer Cell Line | Cancer Type | IC50 Value | Incubation Time (hours) | Citation |

| Calenduloside E | CT-26 | Mouse Colon Carcinoma | 20-25 µM | 24 | [3] |

| A375 | Human Melanoma | 0.66 µg/mL | 48 | [3] | |

| WM793 | Human Melanoma | >10 µg/mL | 48 | [3] | |

| MCF-7 | Human Breast Cancer | 35.4 µg/mL | 48 | [3] | |

| HCT-116 | Human Colon Cancer | 18 µM | 72 | [4] | |

| Momordin Ic | HCT116 | Human Colon Cancer | 12.5 µM | 48 | [1] |

| SW480 | Human Colon Cancer | 18.2 µM | 48 | [1] | |

| LoVo | Human Colon Cancer | 25.6 µM | 48 | [1] | |

| Chikusetsusaponin IVa | HCT116 | Human Colon Cancer | 76.23 µM | Not Specified | [5] |

| HL-60 | Human Leukemia | 76.23 µM | Not Specified | [5] | |

| Oleanolic Acid Glycosides (from Calendula officinalis) | Colon Cancer Cells | Human Colon Cancer | Potent Cytotoxicity | Not Specified | [6] |

| Leukemia Cells | Human Leukemia | Potent Cytotoxicity | Not Specified | [6] | |

| Melanoma Cells | Human Melanoma | Potent Cytotoxicity | Not Specified | [6] |

Signaling Pathways in Anticancer Activity

The pro-apoptotic activity of oleanolic acid glycosides involves the modulation of intricate signaling cascades. Calenduloside E, for instance, is believed to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, leading to the activation of caspase-8 and caspase-9, which then converge to activate the executioner caspase-3.[2][3] Momordin Ic has been shown to induce apoptosis in human hepatoblastoma cancer cells through reactive oxygen species (ROS)-mediated activation of the PI3K/Akt and MAPK signaling pathways.[7]

Experimental Protocol: Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Workflow:

Detailed Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.[8]

-

Treatment: Treat the cells with various concentrations of the oleanolic acid glycoside for the desired time period (e.g., 24, 48, or 72 hours).[8]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[8]

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.[8]

Anti-inflammatory Activity

Oleanolic acid glycosides exhibit potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.

Quantitative Data: Anti-inflammatory Activity

| Oleanolic Acid Glycoside/Derivative | Assay | Model | IC50/ID50 Value | Citation |

| Oleanolic Acid Glycosides (from Calendula officinalis) | TPA-induced inflammation | Mice | ID50: 0.05-0.20 mg/ear | [6] |

| Hydroxylated and Glycosylated OA Derivatives | Nitric Oxide Production | Macrophages | IC50: 8.28 to 40.74 µM | [9] |

| OA Analogues with Heterocyclic Ring | Nitric Oxide Production | Macrophages | IC50: 2.66 to 25.40 µM | [9] |

| Chikusetsusaponin IVa | fMLP/CB-stimulated superoxide (B77818) anion generation | Human Neutrophils | IC50: 2.88 µM | [10] |

Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of oleanolic acid and its derivatives are often mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[11][12] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. Oleanolic acid acetate, a derivative, has been shown to inhibit TLR3-mediated NF-κB activation by suppressing IKKα/β.[11]

Experimental Protocol: Nitric Oxide Production Assay

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.

Workflow:

Detailed Methodology:

-

Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.

-

Treatment: Pre-treat the cells with various concentrations of the oleanolic acid glycoside for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent and incubate at room temperature for 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.

Antidiabetic Activity

Oleanolic acid glycosides have shown potential in managing diabetes by influencing glucose metabolism.

Mechanisms of Action

Studies have indicated that certain oleanolic acid glycosides do not possess insulin-like or insulin-releasing activity. Instead, they exhibit their hypoglycemic effects by suppressing the transfer of glucose from the stomach to the small intestine and by inhibiting glucose transport at the brush border of the small intestine.[5]

Experimental Protocol: Glucose Uptake Assay

This assay measures the uptake of a fluorescently labeled glucose analog (e.g., 2-NBDG) into cells.

Workflow:

Detailed Methodology:

-

Cell Culture: Culture adipocytes (e.g., 3T3-L1) or myocytes in a 96-well plate.

-

Treatment: Treat the cells with the oleanolic acid glycoside in glucose-free medium.

-

Glucose Analog Addition: Add a fluorescent glucose analog, such as 2-NBDG, to the wells.

-

Incubation: Incubate for a defined period to allow for glucose uptake.

-

Washing: Wash the cells to remove extracellular fluorescent analog.

-

Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence microplate reader or flow cytometer.[13][14]

Hepatoprotective Activity

Oleanolic acid and its glycosides have demonstrated protective effects against liver injury.

Mechanisms of Action

The hepatoprotective effects of these compounds are often attributed to their antioxidant and anti-inflammatory properties. Chikusetsusaponin IVa has been shown to exhibit hepatoprotective effects.[5]

Experimental Protocol: In Vitro Hepatotoxicity Assay

This assay assesses the ability of a compound to protect hepatocytes from toxin-induced damage.

Workflow:

Detailed Methodology:

-

Cell Culture: Culture human hepatoma cells (HepG2) or primary hepatocytes.

-

Pre-treatment: Pre-treat the cells with the oleanolic acid glycoside for a specified duration.

-

Toxin Induction: Induce cellular damage by exposing the cells to a hepatotoxin such as carbon tetrachloride (CCl4) or acetaminophen.

-

Assessment of Cell Viability: Determine cell viability using the MTT assay.

-

Measurement of Liver Enzymes: Measure the activity of liver enzymes such as alanine (B10760859) transaminase (ALT) and aspartate transaminase (AST) in the culture medium as an indicator of cell membrane damage.

Conclusion

Oleanolic acid glycosides represent a promising class of natural compounds with a remarkable range of biological activities. Their potent anticancer, anti-inflammatory, antidiabetic, and hepatoprotective effects, coupled with their diverse mechanisms of action involving key signaling pathways, underscore their therapeutic potential. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals, facilitating further investigation into these multifaceted molecules and paving the way for the development of novel, nature-derived therapeutics. Further research is warranted to fully elucidate the structure-activity relationships, pharmacokinetic profiles, and in vivo efficacy of a broader range of oleanolic acid glycosides.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Anti-inflammatory, anti-tumor-promoting, and cytotoxic activities of constituents of marigold (Calendula officinalis) flowers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Modulation of the PI3K/Akt/mTOR signaling pathway by probiotics as a fruitful target for orchestrating the immune response - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Chikusetsusaponin Iva (Calenduloside F,竹节人参皂苷 IVA) - 仅供科研 | 抗炎剂 | MCE [medchemexpress.cn]

- 11. Oleanolic Acid Acetate Exerts Anti-Inflammatory Activity via IKKα/β Suppression in TLR3-Mediated NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Oleanolic acid regulates NF-κB signaling by suppressing MafK expression in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

The Anti-inflammatory Properties of Oleanolic Acid: A Technical Guide to its Modulation of NF-κB Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleanolic acid (OA), a pentacyclic triterpenoid (B12794562) ubiquitously found in the plant kingdom, has garnered significant scientific attention for its diverse pharmacological activities, most notably its potent anti-inflammatory effects. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the anti-inflammatory properties of oleanolic acid, with a specific focus on its intricate interplay with the nuclear factor-kappa B (NF-κB) signaling pathway. This document summarizes key quantitative data, provides detailed experimental methodologies for cited assays, and presents visual representations of the signaling cascade and experimental workflows to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction to Oleanolic Acid and Inflammation

Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective and restorative process, chronic inflammation is a key driver of numerous debilitating diseases, including arthritis, inflammatory bowel disease, atherosclerosis, and cancer. A central mediator of the inflammatory response is the transcription factor NF-κB, which regulates the expression of a vast array of pro-inflammatory genes.

Oleanolic acid has emerged as a promising natural compound with the ability to potently suppress inflammatory responses. Its therapeutic potential lies in its capacity to modulate key signaling pathways, with the NF-κB cascade being a primary target.

The NF-κB Signaling Pathway: A Central Regulator of Inflammation

The NF-κB family of transcription factors comprises five members in mammals: RelA (p65), RelB, c-Rel, NF-κB1 (p105/p50), and NF-κB2 (p100/p52). In its inactive state, NF-κB dimers are sequestered in the cytoplasm through their association with inhibitory proteins known as inhibitors of κB (IκBs), most notably IκBα.

Upon stimulation by various pro-inflammatory signals, such as lipopolysaccharide (LPS) or cytokines like tumor necrosis factor-alpha (TNF-α), a cascade of events is initiated, leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, marking it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB dimers, allowing their translocation into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, thereby inducing the transcription of a wide range of pro-inflammatory mediators, including cytokines, chemokines, adhesion molecules, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Oleanolic Acid's Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

Extensive research has elucidated the multifaceted mechanisms by which oleanolic acid and its derivatives exert their anti-inflammatory effects through the negative regulation of the NF-κB signaling pathway.

Inhibition of IκBα Phosphorylation and Degradation

A primary mechanism of action of oleanolic acid is the inhibition of IκBα phosphorylation and its subsequent degradation. By preventing the phosphorylation of IκBα, oleanolic acid ensures that the inhibitory protein remains bound to NF-κB, effectively trapping the transcription factor in the cytoplasm and preventing its nuclear translocation. Some studies suggest that oleanolic acid and its derivatives can directly or indirectly target the IKK complex, thereby inhibiting its kinase activity.

Suppression of p65 Nuclear Translocation

By inhibiting the degradation of IκBα, oleanolic acid consequently suppresses the translocation of the active NF-κB subunit, p65, into the nucleus. This has been consistently demonstrated in various cell types stimulated with pro-inflammatory agents like LPS.

Downregulation of Pro-inflammatory Gene Expression

The culmination of oleanolic acid's inhibitory effects on the NF-κB pathway is the significant downregulation of a plethora of pro-inflammatory genes. This includes a marked reduction in the production of key inflammatory cytokines such as TNF-α, interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1] Furthermore, oleanolic acid has been shown to decrease the expression of iNOS and COX-2, enzymes responsible for the production of nitric oxide (NO) and prostaglandins, respectively, which are potent inflammatory mediators.[2]

Quantitative Data on the Anti-inflammatory Effects of Oleanolic Acid and its Derivatives

The following tables summarize the quantitative data from various studies investigating the inhibitory effects of oleanolic acid and its analogs on inflammatory markers.

| Compound | Cell Line | Inflammatory Stimulus | Inhibitory Effect | IC50 Value | Reference |

| Oleanolic Acid Analogs | RAW 264.7 & J774A.1 Macrophages | LPS | Inhibition of Nitric Oxide (NO) production | 2.66 - 41.7 µM | [3][4] |

| Oleanolic Acid | HT22 Cells | LPS (100 ng/ml) | Reduction of p-IκBα and p-NF-κB protein expression | 40 µM | [5] |

| Oleanolic Acid | THP-1 Macrophages | LPS | Attenuation of IL-6 and TNF-α overproduction | 25 µM (for IL-6) | [6] |

| Oleanolic Acid Derivatives | Leukemia HL60R cells | - | Decrease in NF-κB DNA binding capacity | Varies by derivative | [7] |

Note: The inhibitory effects and IC50 values can vary depending on the specific derivative of oleanolic acid, the cell type used, the inflammatory stimulus, and the experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in the study of oleanolic acid's anti-inflammatory properties.

LPS-Induced Inflammation in Macrophages

This protocol describes the induction of an inflammatory response in macrophage cell lines, such as RAW 264.7 or THP-1, using lipopolysaccharide (LPS).[8][9]

Materials:

-

RAW 264.7 or THP-1 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (B12071052) solution

-

Lipopolysaccharide (LPS) from E. coli

-

Oleanolic acid or its derivatives

-

Phosphate Buffered Saline (PBS)

-

6-well or 96-well cell culture plates

Procedure:

-

Cell Culture: Culture RAW 264.7 or THP-1 cells in DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Seed the cells in 6-well or 96-well plates at an appropriate density and allow them to adhere overnight.

-

Pre-treatment with Oleanolic Acid: The following day, replace the medium with fresh medium containing various concentrations of oleanolic acid or its derivatives. Incubate for a predetermined period (e.g., 1-2 hours).

-

LPS Stimulation: After the pre-treatment period, add LPS to the wells to a final concentration of 1 µg/mL (or as optimized for the specific cell line and experiment).

-

Incubation: Incubate the cells for a specified duration (e.g., 24 hours) to allow for the inflammatory response to develop.

-

Sample Collection: Following incubation, collect the cell culture supernatant for cytokine analysis (e.g., ELISA) and lyse the cells for subsequent protein or RNA analysis (e.g., Western blot or RT-qPCR).

NF-κB Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of NF-κB.[10][11][12][13][14]

Materials:

-

HEK293T or other suitable cells

-

NF-κB luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase)

-

Transfection reagent (e.g., Lipofectamine)

-

Luciferase Assay System (e.g., Promega)

-

Luminometer

-

Opaque 96-well plates

Procedure:

-

Cell Seeding: Seed HEK293T cells in an opaque 96-well plate.

-

Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and a control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Treatment: After 24 hours of transfection, treat the cells with the inflammatory stimulus (e.g., LPS or TNF-α) in the presence or absence of different concentrations of oleanolic acid.

-

Cell Lysis: After the desired treatment period (e.g., 6-24 hours), wash the cells with PBS and lyse them using the lysis buffer provided in the luciferase assay kit.

-

Luminescence Measurement: Add the luciferase substrate to the cell lysates and measure the firefly luciferase activity using a luminometer.

-

Normalization: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Western Blot Analysis for NF-κB Pathway Proteins

This technique is used to detect and quantify the levels of key proteins in the NF-κB signaling pathway, such as p65, phospho-p65, IκBα, and phospho-IκBα.[15][16][17][18]

Materials:

-

Cell lysates from treated and untreated cells

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies specific for p65, phospho-p65, IκBα, and phospho-IκBα

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and then incubate it with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and then add the chemiluminescent substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative protein levels.

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding

EMSA is used to detect the binding of NF-κB to its specific DNA consensus sequence.[19][20][21][22][23]

Materials:

-

Nuclear extracts from treated and untreated cells

-

Biotin- or radio-labeled double-stranded oligonucleotide probe containing the NF-κB consensus sequence

-

Poly(dI-dC)

-

Binding buffer

-

Native polyacrylamide gel

-

Electrophoresis apparatus

-

Detection system (chemiluminescence or autoradiography)

Procedure:

-

Nuclear Extract Preparation: Prepare nuclear extracts from cells treated with the inflammatory stimulus and/or oleanolic acid.

-

Binding Reaction: Incubate the nuclear extracts with the labeled NF-κB probe in the presence of poly(dI-dC) (to prevent non-specific binding) in a binding buffer.

-

Electrophoresis: Separate the protein-DNA complexes from the free probe on a native polyacrylamide gel.

-

Detection: Detect the labeled probe by transferring the gel to a membrane followed by chemiluminescent detection (for biotin-labeled probes) or by exposing the dried gel to X-ray film (for radio-labeled probes).

Chromatin Immunoprecipitation (ChIP) Assay for NF-κB Binding

The ChIP assay is used to determine whether NF-κB is bound to the promoter regions of specific target genes in intact cells.[24][25][26][27][28]

Materials:

-

Cells treated with inflammatory stimulus and/or oleanolic acid

-

Glycine

-

Lysis buffers

-

Sonicator or micrococcal nuclease

-

Antibody against p65

-

Protein A/G agarose (B213101) or magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

Primers for specific gene promoters for qPCR

Procedure:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the cross-linking reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody against the p65 subunit of NF-κB.

-

Immune Complex Capture: Capture the antibody-protein-DNA complexes using protein A/G beads.

-

Washes: Wash the beads to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating.

-

DNA Purification: Treat with RNase A and Proteinase K, and then purify the DNA.

-

Quantitative PCR (qPCR): Use the purified DNA as a template for qPCR with primers specific for the promoter regions of NF-κB target genes to quantify the amount of bound DNA.

Visualization of Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway and Oleanolic Acid Intervention

Caption: Oleanolic acid inhibits the NF-κB signaling pathway by targeting the IKK complex.

Experimental Workflow for Investigating Oleanolic Acid's Anti-inflammatory Effects

Caption: A typical experimental workflow to study oleanolic acid's anti-inflammatory effects.

Conclusion

Oleanolic acid represents a highly promising natural compound for the development of novel anti-inflammatory therapeutics. Its well-documented ability to inhibit the NF-κB signaling pathway at multiple levels provides a strong rationale for its further investigation and clinical development. This technical guide serves as a foundational resource for researchers and drug development professionals, offering a comprehensive overview of the current understanding of oleanolic acid's mechanism of action, quantitative data on its efficacy, and detailed experimental protocols to facilitate future research in this exciting field. The continued exploration of oleanolic acid and its derivatives holds the potential to yield new and effective treatments for a wide range of inflammatory diseases.

References

- 1. dovepress.com [dovepress.com]

- 2. mdpi.com [mdpi.com]

- 3. Oleanolic acid analogs as NO, TNF-α and IL-1β inhibitors: synthesis, biological evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]